![molecular formula C23H33N3O3 B5307308 2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5307308.png)
2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol, also known as OPB-9195, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic properties.
作用機序
The mechanism of action for 2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer research, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. In neurological disorders, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In cardiovascular diseases, this compound has been shown to activate the endothelial nitric oxide synthase (eNOS) pathway, which is involved in the regulation of blood pressure and vascular tone.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurological disorders, this compound has been shown to improve cognitive function and protect neurons from damage. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and improve cardiac function.
実験室実験の利点と制限
One advantage of using 2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol in lab experiments is its potential therapeutic properties in several areas, including cancer, neurological disorders, and cardiovascular diseases. However, one limitation is that the mechanism of action for this compound is not fully understood, which may make it difficult to optimize its therapeutic effects.
将来の方向性
There are several future directions for the study of 2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol. In cancer research, future studies may focus on optimizing the therapeutic effects of this compound by further understanding its mechanism of action and identifying potential combination therapies. In neurological disorders, future studies may focus on exploring the potential of this compound as a neuroprotective agent and identifying its effects on different types of neurons. In cardiovascular diseases, future studies may focus on exploring the potential of this compound as a vasodilator and identifying its effects on different types of blood vessels.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific research community due to its potential therapeutic properties in several areas, including cancer, neurological disorders, and cardiovascular diseases. While the mechanism of action for this compound is not fully understood, it has been shown to have several biochemical and physiological effects in the body. There are several future directions for the study of this compound, which may help to optimize its therapeutic effects and identify potential combination therapies.
合成法
The synthesis method for 2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol involves several steps, including the reaction of 4-bromophenol with 2-(pyrrolidin-1-yl)acetic acid to form 2-(4-bromophenyl)-2-oxoacetic acid. This compound is then reacted with 1,4-bis(piperidin-1-yl)butane to form this compound.
科学的研究の応用
2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol has been studied for its potential therapeutic properties in several areas, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, this compound has been studied for its potential to protect neurons from damage and improve cognitive function. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and improve cardiac function.
特性
IUPAC Name |
2-(2-hydroxyphenyl)-1-[4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c27-21-8-2-1-6-18(21)16-22(28)24-14-9-20(10-15-24)26-13-5-7-19(17-26)23(29)25-11-3-4-12-25/h1-2,6,8,19-20,27H,3-5,7,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMOFAWSFWQIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5307227.png)
![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
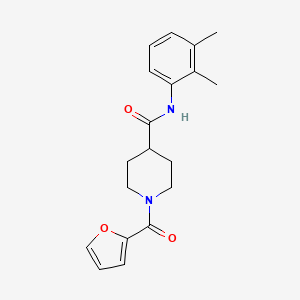
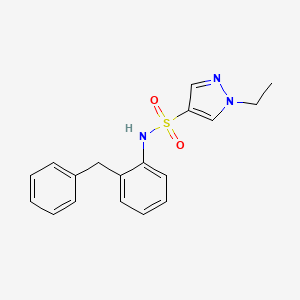
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)
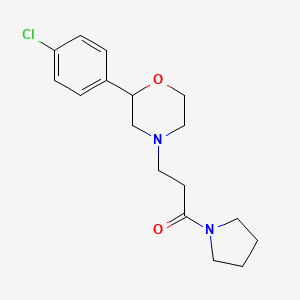
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5307270.png)
![7-acetyl-N-[2-(ethylthio)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307277.png)

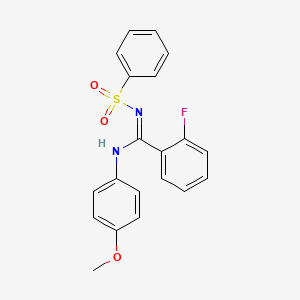
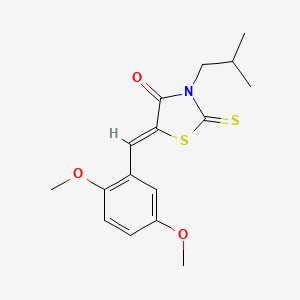
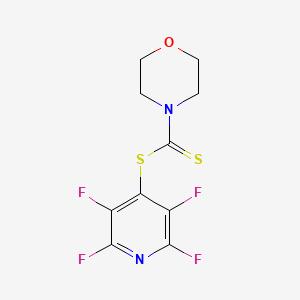
![7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5307300.png)